1,4-Diaminobutane-13C4
Overview
Description
1,4-Diaminobutane-13C4, also known as 1,4-Butanediamine-13C4 or Putrescine-13C4, is a labeled isotopic compound where all four carbon atoms are replaced with carbon-13 isotopes. This compound is a four-carbon diamine and is structurally represented as NH2-13CH2-13CH2-13CH2-13CH2-NH2. It is commonly used in various scientific research applications due to its unique isotopic labeling, which allows for detailed tracking and analysis in metabolic studies and other biochemical research.
Mechanism of Action
Target of Action
1,4-Diaminobutane, also known as putrescine, is a four-carbon diamine that plays a crucial role in various biological systems . It is derived from the amino acids ornithine or arginine and is involved in modulating plant defense to various environmental stresses .
Mode of Action
Putrescine interacts with its targets, primarily the enzymes involved in the polyamine biosynthesis pathway . It is synthesized biologically via two different pathways, both starting from arginine . In one pathway, arginine is converted into agmatine, a process catalyzed by the enzyme arginine decarboxylase (ADC). Agmatine is then transformed into N-carbamoylputrescine by agmatine imino hydroxylase (AIH) .
Biochemical Pathways
Putrescine is involved in the polyamine biosynthesis pathway . It contributes to cellular fitness in most organisms, where it is derived from the amino acids ornithine or arginine . In the chemical industry, putrescine serves as a versatile building block for polyamide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diaminobutane-13C4 can be synthesized through several methods. One common approach involves the hydrogenation of succinonitrile-13C4, which is derived from the addition of hydrogen cyanide to acrylonitrile-13C4. The hydrogenation process typically requires a catalyst such as Raney nickel and is conducted under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the same synthetic route as described above but on a larger scale. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure the isotopic integrity of the product. The use of biocatalytic steps has also been explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Diaminobutane-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield butanedial or butanoic acid, while reduction with lithium aluminum hydride can produce butylamine .
Scientific Research Applications
1,4-Diaminobutane-13C4 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Metabolic Studies: It is used to trace metabolic pathways and understand the fate of polyamines in biological systems.
Biochemical Research: It serves as a precursor in the synthesis of various biologically active compounds, including amido-ureas and polyamides.
Industrial Applications: It is used in the production of polymers such as nylon 46 and PA410, as well as in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A three-carbon diamine with similar chemical properties but shorter carbon chain.
1,6-Diaminohexane: A six-carbon diamine used in the production of nylon 66.
Ethylenediamine: A two-carbon diamine commonly used in the synthesis of chelating agents.
Uniqueness
1,4-Diaminobutane-13C4 is unique due to its isotopic labeling, which allows for precise tracking in metabolic and biochemical studies. This feature distinguishes it from other similar compounds that do not have isotopic labels .
Properties
IUPAC Name |
(1,2,3,4-13C4)butane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1+1,2+1,3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHWZJUCRJVML-JCDJMFQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13CH2]N)[13CH2]N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745653 | |
Record name | (~13~C_4_)Butane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-66-9 | |
Record name | (~13~C_4_)Butane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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